N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine
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Overview
Description
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is a compound that contains a pyrimidine ring substituted with a morpholine group and a cyclopropanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine typically involves the reaction of a pyrimidine derivative with a morpholine and cyclopropanamine. The specific synthetic route can vary, but a common method involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving appropriate precursors.
Substitution with Morpholine: The pyrimidine core is then reacted with morpholine under controlled conditions to introduce the morpholine group.
Introduction of Cyclopropanamine: Finally, the cyclopropanamine moiety is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the production of inflammatory mediators by interacting with enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- N-((2-Morpholinopyrimidin-4-yl)methyl)cyclopropanamine
- N-((2-Morpholinopyrimidin-6-yl)methyl)cyclopropanamine
- N-((2-Morpholinopyrimidin-3-yl)methyl)cyclopropanamine
Uniqueness
N-((2-Morpholinopyrimidin-5-yl)methyl)cyclopropanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the morpholine and cyclopropanamine groups provides distinct properties compared to other similar compounds .
Properties
Molecular Formula |
C12H18N4O |
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Molecular Weight |
234.30 g/mol |
IUPAC Name |
N-[(2-morpholin-4-ylpyrimidin-5-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C12H18N4O/c1-2-11(1)13-7-10-8-14-12(15-9-10)16-3-5-17-6-4-16/h8-9,11,13H,1-7H2 |
InChI Key |
MHVWUHMBQUHCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NCC2=CN=C(N=C2)N3CCOCC3 |
Origin of Product |
United States |
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